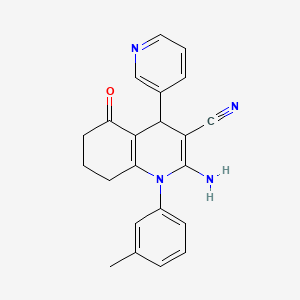

2-Amino-1-(3-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 339336-45-7

Cat. No.: VC9427360

Molecular Formula: C22H20N4O

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339336-45-7 |

|---|---|

| Molecular Formula | C22H20N4O |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 2-amino-1-(3-methylphenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C22H20N4O/c1-14-5-2-7-16(11-14)26-18-8-3-9-19(27)21(18)20(17(12-23)22(26)24)15-6-4-10-25-13-15/h2,4-7,10-11,13,20H,3,8-9,24H2,1H3 |

| Standard InChI Key | CYVZXTSKMMEVMT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CN=CC=C4)C(=O)CCC3 |

| Canonical SMILES | CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CN=CC=C4)C(=O)CCC3 |

Introduction

2-Amino-1-(3-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound features a multi-ring structure that includes a quinoline moiety and various functional groups such as an amino group, a carbonitrile group, and a ketone. The presence of these groups contributes to its chemical reactivity and potential biological activities .

Synthesis of 2-Amino-1-(3-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. In industrial settings, optimized methods may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Synthesis Steps

-

Starting Materials: The synthesis often begins with readily available aromatic amines and pyridine derivatives.

-

Condensation Reactions: These involve forming the quinoline backbone through condensation reactions.

-

Functional Group Introduction: The introduction of the amino, carbonitrile, and ketone groups is achieved through subsequent reactions.

Biological Activities and Applications

2-Amino-1-(3-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These properties make it a candidate for further pharmacological exploration.

Potential Applications

-

Pharmaceuticals: The compound's ability to interact with biological macromolecules suggests potential as an enzyme inhibitor or modulator of cellular signaling pathways.

-

Biological Research: Its structural complexity and functional groups make it an interesting subject for molecular docking studies and in vitro assays.

Analytical Techniques for Characterization

The structure and purity of the synthesized compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the molecular structure and help in identifying impurities .

Techniques Used

-

1H and 13C NMR: These provide detailed structural information about the compound.

-

Mass Spectrometry: Used to confirm the molecular weight and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume